2'-Hydroxy-2,4'-dimethoxy-chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-2,4’-dimethoxy-chalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,4’-dimethoxy-chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for chalcones, including 2’-Hydroxy-2,4’-dimethoxy-chalcone, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-2,4’-dimethoxy-chalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into flavones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine in dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various electrophiles can be introduced using reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other substituted derivatives.
Scientific Research Applications
2’-Hydroxy-2,4’-dimethoxy-chalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoids and other bioactive compounds.
Biology: Studied for its antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for potential anticancer, antimalarial, and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-2,4’-dimethoxy-chalcone involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the mitochondrial pathway.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-4,4’,6’-trimethoxychalcone
- 2’-Hydroxy-3’,4,4’,5’,6’-pentamethoxychalcone
- 2’-Hydroxy-4,4’,5’,6’-tetramethoxychalcone
Uniqueness
2’-Hydroxy-2,4’-dimethoxy-chalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chalcones .
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-8-9-14(16(19)11-13)15(18)10-7-12-5-3-4-6-17(12)21-2/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOAJSZRVJKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.